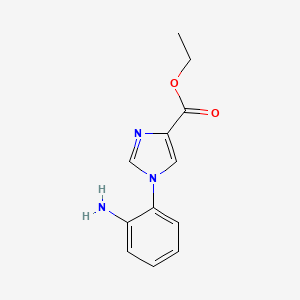

Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2-aminophenyl)imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-7-15(8-14-10)11-6-4-3-5-9(11)13/h3-8H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBGIWMKCWTMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with ethyl glyoxylate in the presence of a base, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid, a precursor for further derivatization .

Conditions and Outcomes

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaOH (aqueous) | EtOH/H₂O | Reflux | 6–8 h | 68–83% |

Conversion to Carbohydrazide

Reaction with hydrazine monohydrate converts the ester into a carbohydrazide, a pharmacophore of interest in medicinal chemistry .

Reaction Parameters

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydrazine monohydrate | Ethanol | Reflux | 4 h | 75–89% |

Electrophilic Substitution

The electron-rich imidazole ring facilitates electrophilic substitution. Halogenation and nitration are feasible at the C-2 and C-5 positions, guided by the directing effects of the ester and aminophenyl groups .

Example: Bromination

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Br₂ (1 equiv) | CH₂Cl₂ | 0°C, 2 h | 5-Bromo derivative |

Reductive Alkylation

The imidazole nitrogen can undergo alkylation using alkyl halides or via reductive amination, though steric hindrance from the 2-aminophenyl group may limit reactivity .

Acylation

The primary amine on the phenyl ring reacts with acyl chlorides or anhydrides to form amides, enhancing solubility or enabling conjugation .

Example: Acetylation

| Reagent | Solvent | Conditions | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine | RT, 12 h | 85% |

Diazotization and Coupling

The amino group can be diazotized using NaNO₂/HCl, forming a diazonium salt that participates in coupling reactions with electron-rich aromatics (e.g., phenols) .

Comparative Reactivity Insights

The 2-aminophenyl group introduces steric and electronic effects:

-

Steric Hindrance : Limits substitution at the imidazole N-1 position.

-

Electronic Effects : Enhances electron density at the imidazole C-5 position, favoring electrophilic attack.

Key Challenges and Optimization

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate can be synthesized through various methods, often involving the reaction of imidazole derivatives with amino compounds. The synthesis typically includes the formation of the imidazole ring followed by the introduction of the ethyl ester and amino groups. The characterization of the compound is usually performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds containing similar imidazole structures have shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis in cancer cells, which is mediated by the modulation of apoptotic proteins such as Bax and Bcl-2 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents on the imidazole ring or alterations in the amino group can significantly influence biological activity. Research has indicated that introducing alkyl chains at specific positions enhances antiproliferative effects, suggesting a tailored approach in drug design .

Case Studies and Research Findings

Conclusion and Future Directions

This compound represents a promising scaffold for developing novel anticancer agents due to its ability to induce apoptosis selectively in tumor cells. Continued research into its derivatives and their mechanisms will likely yield significant insights into their pharmacological potential.

Future studies should focus on:

- In vivo evaluations : To assess the therapeutic efficacy and safety profiles.

- Mechanistic studies : To further elucidate how these compounds interact at the molecular level.

- Formulation development : To enhance bioavailability and target delivery systems.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The pathways involved often include signal transduction mechanisms that lead to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The biological and physicochemical properties of imidazole carboxylates are highly substituent-dependent. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Functional and Application Differences

- Bioactivity: The 2-aminophenyl group in the target compound may enhance binding to biological targets (e.g., enzymes with aromatic binding pockets), as seen in kinase inhibitors . The 2,4-dichlorophenyl analog (CAS 952958-73-5) likely exhibits antifungal activity, akin to clotrimazole derivatives, due to lipophilic Cl groups improving membrane penetration . The ribofuranosyl derivative (CAS 53459-70-4) serves as a protected intermediate in purine metabolism studies, leveraging its carbohydrate moiety for nucleotide analog synthesis .

- Synthetic Utility: this compound is a precursor for benzodiazepine-like scaffolds or metal-organic frameworks (MOFs) due to its amine-ester duality . The succinimidyl ester in CAS 53459-70-4 facilitates peptide coupling reactions, a feature absent in the target compound .

Research Findings and Data Gaps

- Solubility and Stability: While the ribofuranosyl analog (CAS 53459-70-4) is documented as soluble in DMSO and ethyl acetate, solubility data for the target compound and dichlorophenyl analog remain uncharacterized in the literature . Stability studies are lacking for most analogs, limiting industrial applicability.

- Biological Studies: No direct pharmacological data exists for this compound, though its structural features align with reported imidazole-based kinase inhibitors (e.g., JAK/STAT pathway modulators) .

Biological Activity

Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate is a heterocyclic compound characterized by an imidazole ring, with an ethyl ester group at the 4-position and an aminophenyl group at the 1-position. This unique structure contributes to its diverse biological activities, which have been the subject of various studies.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been investigated for its potential as an enzyme inhibitor and receptor ligand, which may lead to therapeutic applications in various diseases.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study examining its activity against Mycobacterium tuberculosis, it demonstrated a minimum inhibitory concentration (MIC) of less than 0.2 µM, indicating potent antimycobacterial activity .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µM) |

|---|---|

| M. tuberculosis H37Rv | <0.2 |

| INH-resistant M. tuberculosis | 6.12 |

Anticancer Potential

The compound has also been explored for its anticancer properties. Its structural similarities with other imidazole derivatives suggest potential activity against various cancer cell lines. For instance, imidazole derivatives are known to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Studies indicate that compounds within the imidazole family can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and inflammatory bowel disease.

Study on Antimycobacterial Activity

A notable study synthesized several benzimidazole derivatives, including this compound, and evaluated their antimycobacterial activity against both sensitive and resistant strains of M. tuberculosis. The results highlighted the compound's efficacy, particularly against drug-resistant strains, suggesting its potential as a lead compound for further development in tuberculosis treatment .

Comparative Analysis with Similar Compounds

This compound was compared with other imidazole-based compounds to assess its relative biological activity. The findings indicated that while many imidazole derivatives exhibit similar biological properties, the unique substitution pattern of this compound confers distinct advantages in terms of potency and selectivity .

Table 2: Comparison of Biological Activities

| Compound | Activity Type | MIC (µM) |

|---|---|---|

| This compound | Antimycobacterial | <0.2 |

| Other Imidazole Derivative A | Antimycobacterial | >0.5 |

| Other Imidazole Derivative B | Anticancer | Varies |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Multi-step synthesis often begins with condensation of 2-aminobenzaldehyde derivatives with ethyl imidazole-4-carboxylate precursors. Key steps include cyclization under acidic or basic conditions (e.g., NaOH in ethanol) and esterification .

- Optimization strategies:

- Temperature control : Maintain 45–60°C during cyclization to minimize side reactions .

- Catalyst selection : Use Raney nickel instead of palladium catalysts to avoid dehalogenation byproducts .

- Solvent choice : Ethanol or water improves intermediate stability, as seen in analogous imidazole syntheses .

- Analytical validation: Monitor reactions via LC-MS and confirm purity (>95%) using HPLC .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., ethyl ester at C4, 2-aminophenyl at N1) and detects tautomeric forms of the imidazole ring .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C12H13N3O2: 231.1008) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry using SHELX software for refinement, particularly for resolving disorder in aromatic substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?

- Methodology :

- Comparative SAR Analysis : Compare substituent effects (e.g., fluorophenyl vs. aminophenyl) on enzyme inhibition using in vitro assays (e.g., HIV integrase or xanthine oxidase inhibition) .

- Statistical Validation : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity differences .

- Crystallographic Studies : Use SHELXL to determine binding modes of analogs and identify critical interactions (e.g., hydrogen bonding with the 2-amino group) .

Q. What methodologies are recommended for determining the binding affinity and mechanism of action of this compound against specific enzymatic targets?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) for interactions with targets like HIV integrase .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Molecular Dynamics Simulations : Model interactions using software like AutoDock Vina to predict binding poses and guide mutagenesis studies .

Q. How can researchers address discrepancies in crystallographic data refinement for this compound derivatives?

- Methodology :

- Twinning Analysis : Use SHELXD/SHELXE to detect and model twinning in crystals, especially for flexible substituents like the ethyl ester .

- Disorder Modeling : Apply PART instructions in SHELXL to refine overlapping conformers of the aminophenyl group .

- Validation Tools : Cross-check with Rfree values and electron density maps (e.g., using Coot) to ensure model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.